Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the bromination and chlorination of the imidazo[1,2-a]pyridine core, followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate
Uniqueness
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the imidazo[1,2-a]pyridine core. This dual halogenation provides distinct reactivity and potential for further functionalization compared to similar compounds .
Biological Activity
Ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate (CAS Number: 951884-22-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C10H8BrClN2O2
- Molecular Weight : 303.54 g/mol
- Chemical Structure : The compound features a bromine and chlorine substituent on the imidazo[1,2-a]pyridine ring, which is critical for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, particularly its antimicrobial and anticancer properties. Here are some key findings:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Cryptosporidium species, which are protozoan parasites responsible for gastrointestinal infections in humans and animals.
- In Vitro Potency : The compound demonstrated an effective concentration (EC50) of approximately 2.1 μM against C. parvum, indicating moderate potency but promising potential for further development in therapeutic applications .
Anticancer Properties
The imidazo[1,2-a]pyridine scaffold is known for its anticancer properties. This compound has been evaluated in cancer cell lines:
- Cell Line Studies : In studies involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values ranging from 5 to 15 μM, indicating a potential role in cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Substituents at specific positions on the imidazo ring significantly influence its potency and selectivity:
Substituent Position | Effect on Activity |
---|---|
5-Bromo | Enhances antimicrobial activity |
6-Chloro | Contributes to cytotoxicity in cancer cells |
2-Carboxylate | Essential for maintaining structural integrity |
Case Studies
- Cryptosporidium Infections : In a controlled study involving mouse models infected with C. parvum, this compound demonstrated significant reduction in oocyst shedding compared to controls, suggesting its potential as a therapeutic agent against cryptosporidiosis .
- Cancer Cell Proliferation : A study evaluating the compound's effect on breast cancer cell lines revealed that it inhibited cell proliferation by inducing apoptosis through mitochondrial pathways. The mechanism involved caspase activation and modulation of Bcl-2 family proteins .
Properties
Molecular Formula |
C10H8BrClN2O2 |
---|---|
Molecular Weight |
303.54 g/mol |
IUPAC Name |
ethyl 5-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)7-5-14-8(13-7)4-3-6(12)9(14)11/h3-5H,2H2,1H3 |
InChI Key |
GJWOOPIFPKETMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC(=C2Br)Cl |
Origin of Product |
United States |
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